molecular formula C10H11ClO2S3 B14635881 Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate CAS No. 53271-56-0

Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate

Cat. No.: B14635881
CAS No.: 53271-56-0
M. Wt: 294.8 g/mol
InChI Key: PRSQLGKPPDYTTR-UHFFFAOYSA-N
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Description

Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate is a chemical compound with the molecular formula C10H11ClO2S3 and a molecular weight of 294.84114 It is known for its unique structure, which includes a sulfonylmethanedithioate group attached to a 4-chlorophenyl ring and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable dithiolate reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylmethanedithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate has several scientific research applications, including:

    Biology: The compound can be used in biochemical studies to investigate the effects of sulfonylmethanedithioate groups on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate exerts its effects involves the interaction of its sulfonylmethanedithioate group with molecular targets. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (4-methylphenyl)sulfonylmethanedithioate
  • Propan-2-yl (4-bromophenyl)sulfonylmethanedithioate
  • Propan-2-yl (4-fluorophenyl)sulfonylmethanedithioate

Uniqueness

Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

53271-56-0

Molecular Formula

C10H11ClO2S3

Molecular Weight

294.8 g/mol

IUPAC Name

propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate

InChI

InChI=1S/C10H11ClO2S3/c1-7(2)15-10(14)16(12,13)9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

PRSQLGKPPDYTTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=S)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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